ethyl 10-iododecanoate
Overview
Description
ethyl 10-iododecanoate: is an organic compound with the molecular formula C12H23IO2 . It is an ester formed from decanoic acid and ethanol, with an iodine atom attached to the tenth carbon of the decanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: ethyl 10-iododecanoate can be synthesized through the esterification of decanoic acid with ethanol in the presence of a catalyst. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or a solid acid catalyst like Amberlyst 15. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of ethyl-10-iododecanoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the esterification of decanoic acid with ethanol, followed by the iodination of the resulting ethyl decanoate using iodine and a suitable oxidizing agent .
Chemical Reactions Analysis
Types of Reactions: ethyl 10-iododecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Ethanol and 10-hydroxydecanoic acid.
Reduction: Ethanol and 10-iododecanol.
Oxidation: Ethanol and decanoic acid.
Scientific Research Applications
ethyl 10-iododecanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and as a reagent in medicinal chemistry.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl-10-iododecanoate involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interaction with biological molecules. The ester group can undergo hydrolysis to release decanoic acid and ethanol, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Ethyl decanoate: Lacks the iodine atom, making it less reactive in halogen bonding.
10-Iododecanoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Ethyl-10-bromodecanoate: Similar structure but with a bromine atom, leading to different reactivity and applications.
Uniqueness: ethyl 10-iododecanoate is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential for halogen bonding. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
ethyl 10-iododecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23IO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPZFVLJNSOVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230470 | |
Record name | Ethyl-10-iododecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80658-48-6 | |
Record name | Ethyl-10-iododecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080658486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl-10-iododecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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